5-Acetoxymethyl-2-furancarboxylic acid
Overview
Description
5-Acetoxymethyl-2-furancarboxylic acid is a chemical compound with the molecular formula C8H8O5 and a molecular weight of 184.15 . It is used in proteomics research .
Synthesis Analysis
The synthesis of 5-Acetoxymethyl-2-furancarboxylic acid can be achieved through a bi-enzymatic cascade system using bacterial laccase and fungal alcohol oxidase . The process involves the oxidation of 5-hydroxymethylfurfural (HMF) into 2,5-furandicarboxylic acid (FDCA), with 5-Acetoxymethyl-2-furancarboxylic acid being an intermediate product .Chemical Reactions Analysis
The chemical reactions involving 5-Acetoxymethyl-2-furancarboxylic acid primarily include its formation from the oxidation of 5-hydroxymethylfurfural (HMF) and its subsequent oxidation to 2,5-furandicarboxylic acid (FDCA) .Scientific Research Applications
Synthesis of 5-Methyl-2-furancarboxylic Acid
5-Acetoxymethyl-2-furancarboxylic acid plays a crucial role in the synthesis of 5-methyl-2-furancarboxylic acid (MFA). MFA is an important substituted furoic acid with versatile applications. The synthesis process involves the selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid (HMFA) on Pd/C catalysts at ambient temperature .
Preparation of 2,5-Furandicarboxylic Acid
5-Acetoxymethyl-2-furancarboxylic acid is used as an intermediate in the preparation of 2,5-furandicarboxylic acid (FDCA) from carbohydrates. FDCA, produced by oxidizing carbohydrate-derived HMF (5-hydroxymethylfurfural), is a valuable monomer for biopolymers .
Production of Antibiotics
5-Acetoxymethyl-2-furancarboxylic acid is used in the preparation of 3-tetrahydrofurylcephem-3-carboxylates and analogs, which are used as antibiotics .
Conversion to 5-(Aminomethyl)2-furancarboxylic Acid
5-Acetoxymethyl-2-furancarboxylic acid can be converted to 5-(aminomethyl)2-furancarboxylic acid (AMFC), a promising monomer for biopolymers. This conversion involves a two-step process including aerial oxidation of HMF using a Pt/SiO2 catalyst followed by reductive amination by transaminase .
Mechanism of Action
Target of Action
5-Acetoxymethyl-2-furancarboxylic acid (AMF) is primarily used as an intermediate in the production of 2,5-furandicarboxylic acid (FDCA) . FDCA is a valuable monomer for biopolymers .
Mode of Action
AMF is produced by oxidizing carbohydrate-derived 5-hydroxymethylfurfural (HMF) . It is a more stable intermediate than HMF . The oxidation of AMF into FDCA is facilitated by Co/Mn/Br catalysts .
Biochemical Pathways
The production of FDCA from carbohydrates involves a cascade process in a single acetic acid system . This process includes fructose dehydration–esterification and HMF/AMF mixture oxidation . The fructose conversion is complete and total furan compounds yield reached nearly 90%, which contained 42.8% HMF and 47.1% AMF .
Result of Action
The oxidation of AMF results in the production of FDCA with a yield of 91.1% . FDCA is a valuable monomer for biopolymers and is used as a precursor to prepare various polyesters, polyurethanes, and polyamides .
Action Environment
The solvent system between the dehydration reaction and oxidation reactions seriously affects the process continuity and production efficiency . The use of a single acetic acid system for the cascade process eliminates the use of extra acid or self-made catalysts and expensive solvents . This process is simple to operate, easy to implement, and has the potential for continuous preparation from carbohydrates to FDCA .
Future Directions
The future directions for the use of 5-Acetoxymethyl-2-furancarboxylic acid lie in its potential as an intermediate in the sustainable synthesis of 2,5-furandicarboxylic acid (FDCA) from 5-hydroxymethylfurfural (HMF) . This process is simple to operate, eliminates the use of extra acid or self-made catalysts and expensive solvents, and has the potential for continuous preparation from carbohydrates to FDCA .
properties
IUPAC Name |
5-(acetyloxymethyl)furan-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5/c1-5(9)12-4-6-2-3-7(13-6)8(10)11/h2-3H,4H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHIMKWMEKVUMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC=C(O1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438167 | |
Record name | acetyl Sumiki's acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetoxymethyl-2-furancarboxylic acid | |
CAS RN |
90345-66-7 | |
Record name | acetyl Sumiki's acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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